CCR2 antagonist 3 is a compound that targets the CC chemokine receptor 2, which plays a significant role in various inflammatory processes and diseases. This receptor is involved in the recruitment of monocytes to sites of inflammation, making it a crucial target for therapeutic intervention in conditions such as multiple sclerosis, rheumatoid arthritis, and other inflammatory diseases.
The research and development of CCR2 antagonist 3 have been documented in various scientific publications, focusing on its synthesis, pharmacological evaluation, and potential applications in treating inflammatory diseases. Notable sources include studies on the synthesis of deuterium-labeled derivatives and pharmacological evaluations that highlight the compound's efficacy and selectivity.
CCR2 antagonist 3 belongs to a class of small molecule antagonists designed to inhibit the activity of the CCR2 receptor. These compounds are typically characterized by their ability to block the binding of chemokines, thereby preventing downstream signaling that leads to inflammation.
The synthesis of CCR2 antagonist 3 involves several steps, utilizing advanced organic chemistry techniques. A notable method includes the use of palladium-catalyzed reactions and various coupling strategies to construct the desired molecular framework. The synthesis typically follows a multi-step process that ensures high purity and yield.
The molecular structure of CCR2 antagonist 3 can be represented by its chemical formula and structural diagram. The compound typically features specific functional groups that confer its pharmacological properties.
The chemical reactions involved in synthesizing CCR2 antagonist 3 are critical for constructing its complex structure.
CCR2 antagonist 3 functions by binding to the CCR2 receptor, preventing its activation by chemokines such as monocyte chemoattractant protein-1. This inhibition blocks the signaling pathways that lead to monocyte migration and subsequent inflammation.
The physical properties of CCR2 antagonist 3 include:
Key chemical properties include:
CCR2 antagonist 3 has potential applications in:
Chemokine (C-C Motif) Receptor 2 (CCR2), a class A G protein-coupled receptor, serves as the primary receptor for monocyte chemoattractant protein 1 (CCL2) and related chemokines (CCL7, CCL8, CCL13). Its expression on monocytes, macrophages, T regulatory cells, and endothelial cells positions it as a master regulator of immune cell trafficking. In homeostasis, CCR2 guides monocytes from bone marrow into circulation. During pathology, sustained CCR2 activation drives pathogenic leukocyte infiltration across diverse inflammatory, autoimmune, and oncological conditions [2] [8].
Table 1: Pathologies Driven by Dysregulated CCR2/CCL2 Signaling
Disease Category | Specific Conditions | Key Pathogenic Role of CCR2 |
---|---|---|
Autoimmune Disorders | Rheumatoid Arthritis | Recruits monocytes and T cells to synovium; activates fibroblast-like synoviocytes to produce inflammatory cytokines and matrix metalloproteinases [5] [7] |
Autoimmune Uveitis | Mediates infiltration of mononuclear cells into retinal tissue, driving photoreceptor destruction [3] | |
Fibrotic Diseases | Hepatic Fibrosis | Recruits Ly6C+ monocytes to injured liver; promotes hepatic stellate cell activation and collagen deposition [4] [8] |
Cardiac Valve Fibrosis | Facilitates macrophage recruitment in rheumatic heart disease, correlating with collagen accumulation [10] | |
Oncological Conditions | Diffuse Large B-Cell Lymphoma | Overexpression correlates with poor prognosis; drives tumor cell proliferation, migration, and anti-apoptosis via PI3K/Akt [6] |
Hepatocellular Carcinoma | Supports tumor-associated macrophage infiltration, creating an immunosuppressive microenvironment [2] [8] | |
Metabolic-Inflammatory | Atherosclerosis | Mediates monocyte egress from bone marrow and infiltration into arterial plaques [9] |
Non-Alcoholic Steatohepatitis | Recruits inflammatory monocytes to liver, promoting steatosis and fibrosis [4] [8] |
In cancer, CCR2 exhibits dual roles: tumor cell-intrinsic signaling promotes epithelial-mesenchymal transition, invasion, and survival via PI3K/Akt/mTOR pathways, while CCR2+ tumor-associated macrophages suppress antitumor immunity. CCR2 overexpression in diffuse large B-cell lymphoma independently predicts shortened overall survival and progression-free survival, underscoring its clinical relevance [6].
CCR2 antagonism aims to disrupt multiple pathological circuits by targeting three interconnected mechanisms:
Leukocyte Recruitment Blockade: Antagonism prevents G protein-dependent signaling (Gαi subunit) triggered by CCL2 binding, inhibiting actin polymerization, adhesion molecule activation (e.g., VLA-4), and chemotaxis. This reduces monocyte/macrophage and T cell infiltration into tissues, as demonstrated by reduced Ly6C+ monocytes in atherosclerotic plaques of antagonist-treated mice [9] [10].
Intracellular Pro-Survival and Pro-Inflammatory Signaling Inhibition: Beyond chemotaxis, CCR2 activates key pathways in stromal and immune cells:
Table 2: Key Downstream Signaling Pathways Modulated by CCR2 Antagonism
Pathway | Cell/Tissue Context | Functional Consequence of Inhibition |
---|---|---|
PI3K/Akt/mTOR | Tumor cells (DLBCL, HCC) | Reduced proliferation, increased apoptosis, restored autophagy [6] [8] |
p38 Mitogen-Activated Protein Kinase | Fibroblast-like synoviocytes | Decreased interleukin 6, tumor necrosis factor α, matrix metalloproteinase 3/9 production [7] |
JAK2/STAT5 | Endothelial cells | Reduced vascular permeability and tumor cell extravasation [8] |
Hedgehog/Smoothened | Hepatic stellate cells | Attenuated epithelial-mesenchymal transition and fibrogenesis [8] |
TGF-β/Smad | Hepatocellular carcinoma cells | Suppressed metastasis [8] |
The redundancy of chemokine receptors (e.g., CCR1, CCR5) explains historical failures of single antagonists; synovial fluid contains multiple ligands (CCL2, CCL3, CCL5, CCL7) that can compensate for blocked CCR2. This highlights the need for high receptor occupancy or multi-target approaches [5].
The evolution of CCR2 antagonists spans over two decades, marked by incremental improvements in potency, selectivity, and pharmacokinetic properties:
First-Generation Molecules (Early 2000s): Compounds like INCB3344 demonstrated proof-of-concept by blocking human CCR2 with nanomolar affinity (IC50 ~10-100 nM) and inhibiting monocyte migration in vitro. However, they exhibited poor oral bioavailability, short target residence times (<5 minutes), and insufficient receptor occupancy in vivo. Clinical trials in rheumatoid arthritis failed due to inadequate efficacy, partly attributed to low trough receptor coverage and chemokine redundancy [5] [9]. BMS-741672, another early candidate, showed similar pharmacokinetic limitations.
Second-Generation Optimizations (2010-2020): Focus shifted to improving drug-target residence time and pharmacokinetics. Compound 15a exemplified this advance:
Table 3: Evolution of Key CCR2 Antagonist Properties Across Generations
Property | First Generation (e.g., INCB3344) | Second Generation (e.g., 15a) | CCR2 Antagonist 3 |
---|---|---|---|
Binding Affinity (Kd) | ~10-100 nanomolar | ~7-10 nanomolar | Low nanomolar (<5 nM) |
Target Residence Time | <5 minutes | ~20 minutes | >30 minutes |
Selectivity | Moderate (some CCR1 inhibition) | High | Very High |
Daily Receptor Occupancy (Trough) | <50% | >80% | >90% |
In Vivo Efficacy (Key Model) | Partial monocyte reduction | 73% plaque reduction (atherosclerosis) | 60-70% tumor growth inhibition (lymphoma) [6] |
This progression underscores a pivotal shift: successful CCR2 targeting requires not just high affinity, but optimized binding kinetics ensuring continuous, near-complete receptor blockade to overcome ligand redundancy and achieve meaningful clinical efficacy. CCR2 Antagonist 3 embodies this principle, positioning it as a promising candidate for diverse CCR2-driven pathologies [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1